![molecular formula C16H14N2O2 B12895879 4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-96-5](/img/structure/B12895879.png)
4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxazole ring, which is further connected to an aniline moiety. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the methoxyphenyl and aniline groups. One common method involves the cyclization of an appropriate precursor, such as a 2-amino-4-methoxybenzaldehyde, with a suitable reagent like acetic anhydride or phosphorus oxychloride. The reaction conditions often require heating and the use of a solvent like ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of 4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline can be compared with other similar compounds, such as:
4-(2-(4-Cyanophenyl)oxazol-5-yl)aniline: Similar structure but with a cyanophenyl group instead of a methoxyphenyl group.
4-(2-(4-Morpholinyl)oxazol-5-yl)aniline: Contains a morpholinyl group, which imparts different chemical and biological properties.
4-(2-(4-Methylphenyl)oxazol-5-yl)aniline: Features a methylphenyl group, leading to variations in reactivity and applications.
The uniqueness of 4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
89752-96-5 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-8-4-12(5-9-14)16-18-10-15(20-16)11-2-6-13(17)7-3-11/h2-10H,17H2,1H3 |
Clé InChI |
RBPSHBQPBQQNMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




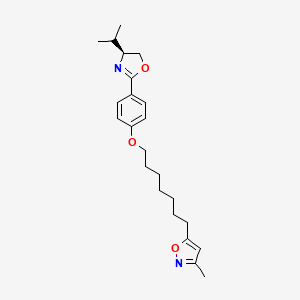
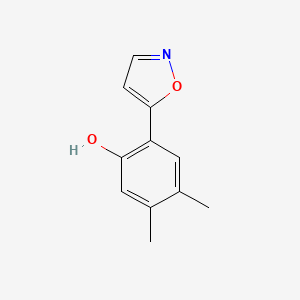
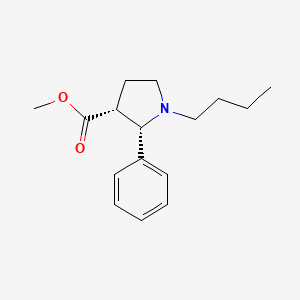
![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)

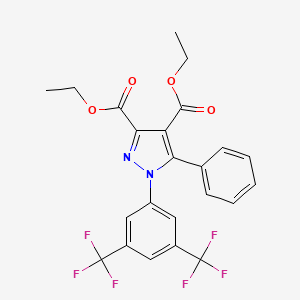

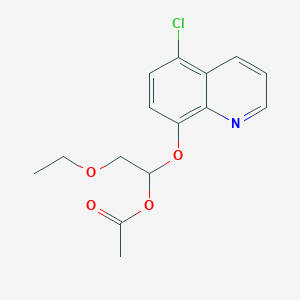

![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
![3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione](/img/structure/B12895883.png)
